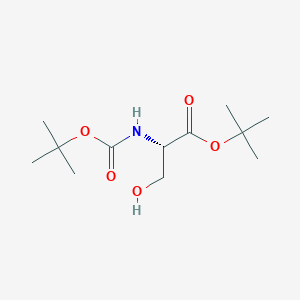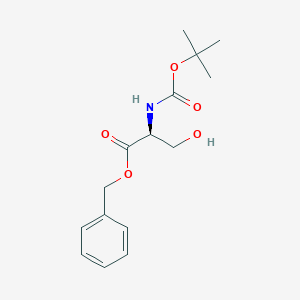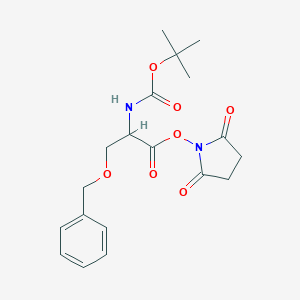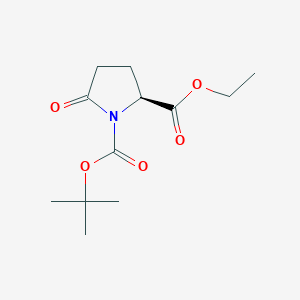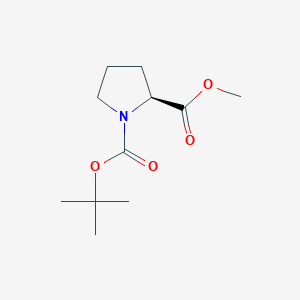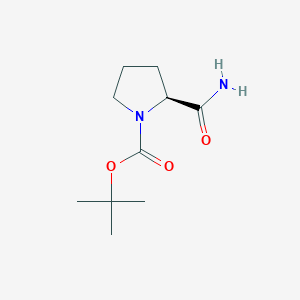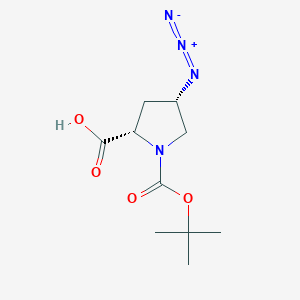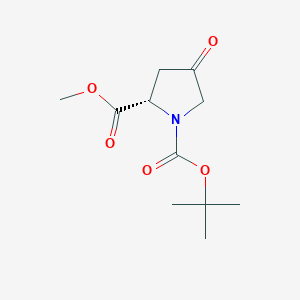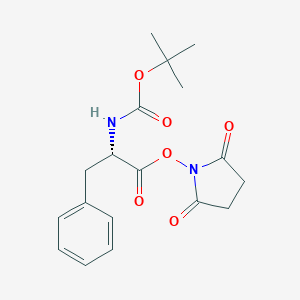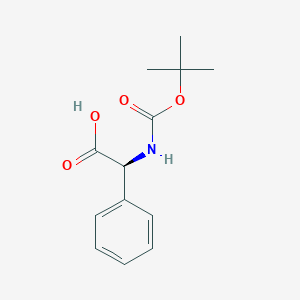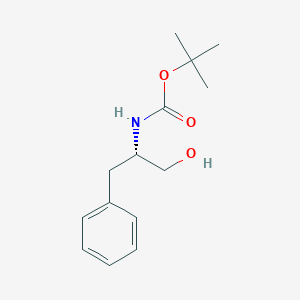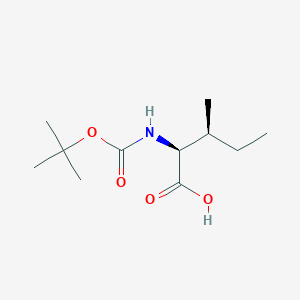
Boc-L-isoleucine
描述
Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a derivative of the essential amino acid L-isoleucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .
作用机制
Target of Action
Boc-L-Isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a derivative of the essential amino acid isoleucine . The primary targets of this compound are the same as those of isoleucine, which plays a crucial role in protein synthesis and regulation of blood sugar and energy levels .
Mode of Action
This compound interacts with its targets in a similar manner to isoleucine. As an essential amino acid, it is incorporated into proteins during translation, influencing protein structure and function . The Boc group (tert-butoxycarbonyl) is often used in peptide synthesis to protect the amine group, preventing unwanted side reactions .
Biochemical Pathways
This compound participates in the same biochemical pathways as isoleucine. Isoleucine is one of the three branched-chain amino acids (BCAAs), along with leucine and valine . These amino acids are involved in various metabolic pathways. The catabolic pathways of BCAAs can be divided into two sequential series of reactions, referred to as the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase .
Pharmacokinetics
Isoleucine is both a glucogenic and a ketogenic amino acid . After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA .
Result of Action
The result of this compound’s action is the synthesis of proteins with isoleucine residues, which can have various effects depending on the specific protein. For example, isoleucine is important in hemoglobin synthesis . The Boc group can be removed after peptide synthesis, yielding the desired peptide with free amine groups .
Action Environment
The action of this compound, like other amino acids, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with this compound. For instance, the Boc group is typically removed under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions: Boc-L-isoleucine is typically synthesized through the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent racemization .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .
化学反应分析
Types of Reactions: Boc-L-isoleucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield free L-isoleucine.
Coupling Reactions: It can react with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like N,N’-Dicyclo
属性
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-16-7 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Boc-L-isoleucine a useful monomer in polymer synthesis?
A1: this compound's appeal stems from its chirality and the properties it imparts to polymers. [] Research has demonstrated its successful polymerization via reversible addition-fragmentation chain transfer (RAFT) polymerization, leading to well-defined polymers with controlled molecular weight. [] Notably, the resulting polymers exhibit chirality, impacting their self-assembly behavior, and pH-responsiveness due to the presence of primary amine groups after Boc deprotection. [] These characteristics make them promising candidates for applications like drug delivery and biomolecule conjugation. []
Q2: Can you provide details on the controlled synthesis of polymers using this compound and its implications?
A2: Researchers have successfully synthesized polymers using this compound (and analogous isoleucine and leucine derivatives) via RAFT polymerization. [] This method allows for precise control over the polymerization process, resulting in polymers with predetermined molecular weights and narrow polydispersity. [] The controlled nature of RAFT polymerization enables the synthesis of block copolymers by sequentially adding different monomers. [] This technique has been used to synthesize block copolymers incorporating this compound and methyl (meth)acrylate monomers. [] These block copolymers, upon deprotection of the Boc groups, exhibit pH-responsive behavior and self-assemble into ordered structures, making them potentially suitable for drug delivery applications. []
Q3: Beyond polymers, how else is this compound utilized in synthesis?
A3: this compound is a versatile building block for synthesizing various compounds. One example is its use in the synthesis of 3-aryl-5-[(1S)-t-butyloxycarbonyl-1-amino-(2S)-methyl-1-butyl)]-1,2,4-oxadiazoles. [] This synthesis involves reacting arylamidoximes with this compound, highlighting its utility in constructing heterocyclic compounds with potential biological activity.
Q4: Are there any natural products where a structural motif similar to this compound plays a significant role?
A4: Interestingly, a natural product called (5S,6S)-aminotenuazonic acid, isolated from the Laccaria species of mushrooms, shares structural similarities with this compound. [] This compound exhibits phytotoxic activity, inhibiting root and shoot growth in various plant species. [] The presence of the isoleucine-derived moiety in this natural product suggests a possible role for this structural motif in its biological activity.
Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?
A5: Various spectroscopic techniques are employed to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, plays a crucial role in structure elucidation. [] High-resolution electrospray ionization mass spectrometry (HR-(+)-ESIMS) provides accurate mass measurements, aiding in structural confirmation. [] Circular Dichroism (CD) spectroscopy is used to study the optical activity and secondary structures of polymers incorporating this compound. [] These techniques, along with other analytical methods, allow researchers to thoroughly analyze the properties and behavior of this compound-based compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


